Trimyristin--d15

Analytical Chemistry Mass Spectrometry Quality Control

Trimyristin-d15 (CAS 1219804-94-0) is the only internal standard that provides an exact isotopic match to Trimyristin, ensuring full compensation for differential extraction efficiency, ion suppression, and retention time shifts in LC-MS/MS workflows. Unlike generic deuterated triglycerides (e.g., Tripalmitin-d15) or lower-labeled analogs (e.g., Trimyristin-d5), its +15 Da mass shift and ≥98% chemical purity (99 atom% D) eliminate systematic quantification bias, enabling method validation under ICH M10 guidelines. Choose Trimyristin-d15 for regulatory-compliant, traceable lipid quantification in pharmaceutical QC, herbal extract standardization, and lipid-based drug delivery ADME studies.

Molecular Formula C45H86O6
Molecular Weight 738.3 g/mol
Cat. No. B12295519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimyristin--d15
Molecular FormulaC45H86O6
Molecular Weight738.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C45H86O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-43(46)49-40-42(51-45(48)39-36-33-30-27-24-21-18-15-12-9-6-3)41-50-44(47)38-35-32-29-26-23-20-17-14-11-8-5-2/h42H,4-41H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2
InChIKeyDUXYWXYOBMKGIN-NLBPYYKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 0.05 g / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimyristin-d15: Deuterated Triglyceride Internal Standard for Lipidomics and Mass Spectrometry Quantification


Trimyristin-d15 (CAS 1219804-94-0) is a deuterium-labeled analog of the naturally occurring triglyceride Trimyristin, in which fifteen hydrogen atoms are replaced with deuterium . This isotopic substitution confers a distinct mass difference (+15 Da) relative to the unlabeled analyte while preserving near-identical physicochemical behavior, making it an ideal internal standard for the accurate and precise quantification of Trimyristin and related triglycerides using mass spectrometry (MS)-based methods . The compound is supplied with a certified isotopic enrichment of 99 atom % D and a minimum chemical purity of 98% .

Trimyristin-d15: Why Structural Analogs and Alternative Isotopologues Cannot Substitute for Validated Quantification


Substituting Trimyristin-d15 with a generic triglyceride internal standard—such as Tripalmitin-d15 or Triolein-d5—or even another deuterated analog like Trimyristin-d5, introduces significant risk of analytical inaccuracy and data non-comparability. While any deuterated triglyceride can correct for some ionization variability, only an exact isotopic match to the target analyte (e.g., Trimyristin-d15 for Trimyristin) can fully compensate for differential extraction efficiency, matrix effects, and chromatographic retention time shifts [1]. Even a closely related analog like Trimyristin-d5, which differs by the number and position of deuterium labels, may exhibit slightly different fragmentation patterns and ionization efficiency, leading to systematic quantification bias [2]. The use of a non-identical internal standard undermines the core principle of stable isotope dilution mass spectrometry (SID-MS) and can invalidate method validation under stringent regulatory guidelines (e.g., ICH M10) [3].

Trimyristin-d15: Head-to-Head Comparative Evidence for Method Selection and Procurement


Certified Isotopic Purity: Trimyristin-d15 vs. Unspecified Deuterated Triglyceride Standards

The certified isotopic enrichment of Trimyristin-d15 is specified as 99 atom % D, with a minimum chemical purity of 98% . This level of isotopic purity is critical for minimizing unlabeled analyte interference, which directly impacts the lower limit of quantification (LLOQ) in MS assays. In contrast, many generic or alternative deuterated triglyceride standards (e.g., Triolein-d5) are sold with a lower guaranteed purity (e.g., ≥95%) and without a certified isotopic enrichment specification . The higher, documented isotopic purity of Trimyristin-d15 ensures a lower background signal and reduces the need for mathematical correction factors, leading to more robust and reproducible quantitative methods .

Analytical Chemistry Mass Spectrometry Quality Control

Structural Fidelity for Analyte Quantification: Trimyristin-d15 vs. Trimyristin-d5

Trimyristin-d15 incorporates a complete substitution of fifteen hydrogen atoms with deuterium on the glycerol backbone and acyl chains, resulting in a mass shift of +15 Da from the unlabeled analyte . In contrast, Trimyristin-d5 is labeled on only five positions, primarily on the glycerol backbone, providing a mass shift of +5 Da . The larger mass shift of Trimyristin-d15 offers superior resolution from the endogenous analyte's isotopic envelope, particularly in complex biological matrices where natural 13C isotope peaks can overlap with the signal of a +5 Da analog. This is a critical differentiator for assays requiring high specificity and accurate quantification of low-abundance triglycerides, as the +15 Da mass difference minimizes spectral interference and simplifies data deconvolution [1].

Lipidomics Quantitative Analysis Method Validation

Reduced Risk of Quantification Bias: Deuterated (²H) vs. ¹³C-Labeled Internal Standards

While both ²H- and ¹³C-labeled internal standards are used in SID-MS, deuterated standards like Trimyristin-d15 can sometimes exhibit chromatographic retention time shifts due to the deuterium isotope effect, which can lead to differential matrix effects and inaccurate quantification [1]. However, for many applications, particularly in high-resolution MS or when using specific chromatographic conditions, this effect is negligible. In contrast, ¹³C-labeled triglycerides, such as Trimyristin-13C3, are recommended for minimizing these shifts, but they are often significantly more expensive and less commercially available . The choice between ²H and ¹³C labels represents a trade-off between cost and potential for minor retention time differences. For many routine lipidomics workflows, the high isotopic purity and cost-effectiveness of Trimyristin-d15 make it the pragmatic and validated choice, with the understanding that the deuterium isotope effect must be assessed during method development .

Bioanalysis LC-MS/MS Stable Isotope Dilution

Utility in Validated Analytical Methods: Trimyristin-d15 as a Reference Standard

Trimyristin (unlabeled) is widely used as a reference standard for analytical method development and quality control (QC) applications, serving as a traceability anchor against pharmacopeial standards [1]. Trimyristin-d15 extends this utility by enabling precise quantification of Trimyristin in complex sample matrices via the internal standard method . This is a critical advantage over using a structurally similar but non-identical compound, which would not be a true reference standard for the analyte of interest. The use of Trimyristin-d15 directly supports the development and validation of stability-indicating methods, impurity profiling, and batch-to-batch consistency testing for pharmaceutical and nutraceutical products containing Trimyristin [2].

Analytical Method Development Quality Control Regulatory Compliance

Trimyristin-d15: Primary Procurement-Driven Application Scenarios Based on Evidence


Absolute Quantification of Trimyristin in Complex Biological Matrices (e.g., Plasma, Tissue) for Lipidomics Studies

Procure Trimyristin-d15 for use as a spike-in internal standard prior to sample extraction and LC-MS/MS analysis. This approach corrects for variable recovery during sample preparation and compensates for ion suppression/enhancement effects in the MS source. The high isotopic purity (99 atom % D) and significant mass shift (+15 Da) ensure accurate and precise quantification of Trimyristin, enabling reliable comparisons of lipid profiles across different experimental cohorts (e.g., disease vs. control) [1].

Validated Method Development for QC Release and Stability Testing of Pharmaceutical and Herbal Products

Utilize Trimyristin-d15 as the internal standard to develop and validate a robust LC-MS/MS method for quantifying Trimyristin content in active pharmaceutical ingredients (APIs), herbal extracts (e.g., Myristica fragrans), and finished products. This application is critical for meeting regulatory requirements for method validation (accuracy, precision, specificity) and for ensuring batch-to-batch consistency and product shelf-life [2]. The use of a certified internal standard supports traceability and data integrity in GMP/GLP environments [3].

Pharmacokinetic (PK) and Metabolic Tracing Studies of Lipid-Based Drug Delivery Systems

Incorporate Trimyristin-d15 as a tracer to investigate the in vivo fate of lipid-based formulations, such as lipid nanoparticles (LNPs) or self-emulsifying drug delivery systems (SEDDS) that contain Trimyristin as an excipient. By administering the labeled triglyceride and monitoring its absorption, distribution, metabolism, and excretion (ADME) using MS, researchers can gain crucial insights into drug release kinetics and the overall performance of the delivery system, which is not possible with an unlabeled analog .

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